4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde
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Overview
Description
4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde is an organic compound characterized by its complex structure, which includes a triazole ring, a phenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Stilbene Formation: The triazole-containing phenyl group is then coupled with a benzaldehyde derivative via a Wittig reaction or a Heck coupling to form the ethenyl linkage.
Industrial Production Methods: Industrial production may involve optimizing these reactions for scale, using catalysts to improve yields and reaction rates, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products:
Oxidation: 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzoic acid.
Reduction: 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Drug Development:
Biological Probes: Can be used in the development of fluorescent probes for biological imaging.
Industry:
Catalysis: The compound can serve as a ligand in catalytic processes.
Polymer Science: Used in the synthesis of polymers with specific electronic properties.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
4-[(E)-2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethenyl]benzaldehyde: Similar structure but with a different triazole substitution.
4-[(E)-2-[4-(5-methyltriazol-1-yl)phenyl]ethenyl]benzaldehyde: Contains a methyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde can influence its steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-21(2,3)20-14-22-23-24(20)19-12-10-17(11-13-19)5-4-16-6-8-18(15-25)9-7-16/h4-15H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUBVMQATGCHLE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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